4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine
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Overview
Description
4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic compound that features a thieno[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,5,6,7-tetrahydrothieno[3,4-d]pyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine derivatives with various functional groups can be obtained.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the original compound, potentially altering its biological activity and properties.
Scientific Research Applications
4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 4-Chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness: 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent by improving its binding affinity and selectivity for specific targets .
Properties
Molecular Formula |
C9H9ClN2S |
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Molecular Weight |
212.70 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN2S/c10-8-6-3-13-4-7(6)11-9(12-8)5-1-2-5/h5H,1-4H2 |
InChI Key |
FQRMWSKWSLZCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(CSC3)C(=N2)Cl |
Origin of Product |
United States |
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